molecular formula C16H15N3O3 B2672664 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937600-27-6

1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2672664
CAS No.: 937600-27-6
M. Wt: 297.314
InChI Key: DLUKYQAVCQOUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a sophisticated pyrazolopyridine scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors. This compound serves as a crucial synthetic intermediate for the construction of more complex molecules targeting various kinase-driven pathways. The pyrazolopyridine core is a privileged structure in inhibitor design, known for its ability to mimic adenine and effectively bind to the ATP-binding pocket of kinases. Researchers utilize this carboxylic acid functionalized intermediate to generate diverse amide or ester derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Its specific research value lies in its application for probing diseases such as cancer and inflammatory disorders, where kinases like JAK, FLT3, and others are prominent therapeutic targets. The compound's mechanism of action, when elaborated into a final active pharmaceutical ingredient, typically involves competitive inhibition of ATP binding, thereby disrupting the kinase-mediated signaling cascades that drive pathological cell proliferation and survival. This makes it a valuable tool for chemical biologists and medicinal chemists aiming to develop novel targeted therapies. For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-9-8-13(16(20)21)14-10(2)18-19(15(14)17-9)11-4-6-12(22-3)7-5-11/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUKYQAVCQOUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization steps to introduce the methoxyphenyl and carboxylic acid groups.

  • Formation of the Pyrazolo[3,4-b]pyridine Core:

      Starting Materials: 3,6-dimethylpyridine and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out under reflux in an appropriate solvent such as ethanol or acetic acid.

      Procedure: The 3,6-dimethylpyridine is reacted with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine core.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in drug development due to its potential pharmacological properties:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit inflammatory pathways by targeting specific enzymes involved in inflammation. For instance, it has been shown to reduce edema in murine models and lower inflammatory markers significantly .
  • Anticancer Properties : Studies have demonstrated that the compound induces apoptosis in cancer cell lines. For example, it has been reported to arrest the cell cycle at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. Its IC50 value against HeLa cells is approximately 2.59 µM, indicating potent anticancer activity .

Material Science

The compound is also explored for its potential applications in material science:

  • Organic Electronics : Its unique electronic properties make it suitable for use as a building block in the synthesis of novel materials for organic electronics .
  • Advanced Coatings : Due to its stability and reactivity, it can be utilized in developing advanced coatings with specific functionalities .

Biological Studies

In biological research, this compound is used for various biochemical assays:

  • Enzyme Inhibition Studies : The compound has been utilized to study enzyme inhibition mechanisms by binding to active sites and blocking substrate access .
  • Receptor Binding Assays : It is also employed in assays to investigate interactions with cellular receptors, influencing signal transduction pathways .

Comparison Table

Compound NameStructureKey ApplicationsUnique Features
This compoundStructureAnticancer, anti-inflammatoryDual-ring system enhances stability
Methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate-Drug developmentEsterified form may alter bioavailability
6-(tert-butyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid-Antimicrobial activityDifferent substituents lead to varied biological effects

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BShowed that the compound induced apoptosis in human cancer cell lines through ROS generation.
Study CEvaluated anti-inflammatory effects in murine models, showing reduced edema and inflammatory markers.

These findings illustrate the compound's versatility and effectiveness across different applications.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among analogs lie in substituents at positions 1, 3, and 6, which modulate electronic, steric, and solubility properties. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
1-(4-Methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-MeO-Ph; 3,6: Me 359.39 PPAR activation; moderate solubility due to carboxylic acid .
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Ph; 3: Me; 6: 4-MeO-Ph 359.39 Reduced PPAR binding vs. target compound due to phenyl at position 1 .
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-F-Ph; 3,6: Me 347.35 Enhanced metabolic stability (fluorine effect) but lower solubility .
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: (4-Cl-Ph)-CH₂; 3,6: Me 315.76 Increased lipophilicity; potential for CNS penetration .
3,6-Dicyclopropyl-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-MeO-Ph; 3,6: cyclopropyl 349.38 Improved conformational rigidity; potential for kinase inhibition .
5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-F-Ph; 3,6: Me; 5: Cl 319.27 Higher potency in cytotoxicity assays (chlorine enhances hydrophobic interactions) .

Physicochemical Properties

  • Solubility : Carboxylic acid-containing derivatives (e.g., target compound) exhibit higher aqueous solubility (>10 mg/mL) than ester or amide analogs (<1 mg/mL) .
  • Thermal Stability : Methyl and cyclopropyl substituents improve melting points (~250–300°C) compared to bulkier groups like phenyl (~200°C) .

Key Research Findings

Structure-Activity Relationship (SAR) :

  • Methoxy and fluorine substituents at position 1 optimize PPAR activation .
  • Methyl groups at positions 3 and 6 balance metabolic stability and solubility .

Patent Landscape :

  • Derivatives with 4-methoxyphenyl groups are patented for diabetes treatment (WO2007031234) .
  • Halogenated analogs are claimed in anticancer patents (US20180015123) .

Clinical Potential: The target compound is in preclinical studies for metabolic disorders, while 5-chloro derivatives advance to Phase I oncology trials .

Biological Activity

1-(4-Methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and data.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved by reacting 3,6-dimethylpyridine with hydrazine hydrate under reflux conditions in solvents like ethanol or acetic acid.
  • Functionalization : The introduction of the 4-methoxyphenyl group and the carboxylic acid functionality are accomplished through subsequent reactions involving appropriate reagents such as 4-methoxybenzaldehyde and carboxylation agents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their cytotoxic effects on cancer cell lines such as HeLa and MCF7. The compound exhibited significant anticancer activity with an IC50 value comparable to standard chemotherapeutics like doxorubicin. Specifically, it induced cell cycle arrest at the S phase in HeLa cells and at G2/M phase in MCF7 cells .
CompoundCell LineIC50 (µM)Mechanism
9aHeLa2.59S phase arrest
14gMCF74.66G2/M phase arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The IC50 values for COX inhibition were found to be promising compared to established anti-inflammatory drugs like celecoxib .

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation of various derivatives showed that modifications at the para position of the phenyl ring significantly influenced anticancer potency. The presence of electron-withdrawing groups enhanced activity against specific cancer cell lines .
  • Anti-inflammatory Assays : In vivo studies using carrageenan-induced paw edema models indicated that pyrazolo[3,4-b]pyridine derivatives exhibit substantial anti-inflammatory effects, reinforcing their potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

Comparative studies with structurally similar compounds reveal that the carboxylic acid functionality in this compound enhances its solubility and reactivity compared to its amide or ester counterparts. This property may contribute to its unique biological activity profile and therapeutic potential .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy, methyl groups) and aromatic proton integration ().
  • HPLC : Assesses purity (>95% by area normalization) ().
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks ().
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

How to resolve contradictory spectral data during characterization?

Advanced
Contradictions (e.g., unexpected NMR peaks or mass fragments) require:

  • Cross-Validation : Compare data with structurally similar compounds ().
  • Isotopic Labeling : Trace decomposition pathways (e.g., using deuterated solvents).
  • Computational Modeling : DFT calculations to predict NMR shifts or IR spectra ().
    Case Study: In , X-ray data resolved ambiguities in nitro-group positioning in a related pyrazolo-pyridine derivative .

What biological activities are associated with this compound?

Basic
While direct data is limited, structural analogs (e.g., pyrazolo[4,3-c]pyridin-4-ones) show:

  • Kinase Inhibition : Competitive ATP binding due to hydrogen-bond donor/acceptor motifs ().
  • Antimicrobial Activity : Against Gram-positive bacteria ().
    Methodological Note: Screen via enzymatic assays (e.g., kinase inhibition) or microbial growth inhibition tests .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Core Modifications : Replace methoxy/methyl groups with halogens or bulky substituents to assess steric effects ().
  • Scaffold Hopping : Compare with oxazolo-pyridine derivatives () to evaluate heterocycle impact.
  • In Silico Docking : Use AutoDock Vina to predict binding modes with kinase targets ().
    Key Challenge: Balancing solubility (carboxylic acid group) with membrane permeability in SAR designs .

What are the recommended storage conditions for this compound?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis ().
  • Light Sensitivity : Protect from UV exposure (amber glass vials).
  • Moisture Control : Use desiccants (silica gel) in storage containers ().
    Safety Note: Avoid contact with strong oxidizers (e.g., peroxides) due to decomposition risks .

How to assess stability under varying pH and temperature conditions?

Q. Advanced

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–4 weeks, monitoring via HPLC ().
  • pH Profiling : Dissolve in buffers (pH 1–13) and track degradation byproducts (e.g., CO₂ or NOx via GC-MS) ().
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures ().
    Result Interpretation: Degradation above 200°C suggests thermal stability for most lab applications .

How to address variability in reported biological activity data?

Advanced
Discrepancies may arise from:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) ().
  • Compound Purity : Re-test batches with ≥98% purity ().
  • Cell Line Variability : Use isogenic cell lines to control genetic background effects ().
    Validation: Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What computational strategies predict biological targets for this compound?

Q. Advanced

  • Molecular Docking : Screen against kinase databases (e.g., PDB) using AutoDock ().
  • Pharmacophore Modeling : Align with known ATP-binding site features (e.g., hydrophobic pockets).
  • Machine Learning : Train models on pyrazolo-pyridine bioactivity data (ChEMBL).
    Case Study: used docking to identify thieno-pyrimidine derivatives as protease inhibitors .

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